molecular formula C14H26BClO4 B13530840 Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B13530840
M. Wt: 304.62 g/mol
InChI Key: HJSJFQPXXBJVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the reaction of tert-butyl 4-chlorobutanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Substituted butanoates with various functional groups.

Scientific Research Applications

Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the organic group to a halide or pseudohalide. This process is crucial in forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • 2-Methyl-2-propanyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate
  • 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is unique due to the presence of a chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H26BClO4

Molecular Weight

304.62 g/mol

IUPAC Name

tert-butyl 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

InChI

InChI=1S/C14H26BClO4/c1-12(2,3)18-11(17)9-8-10(16)15-19-13(4,5)14(6,7)20-15/h10H,8-9H2,1-7H3

InChI Key

HJSJFQPXXBJVTI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCC(=O)OC(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.